molecular formula C6H12ClNO B6183202 [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride CAS No. 2624109-28-8

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No.: B6183202
CAS No.: 2624109-28-8
M. Wt: 149.6
InChI Key:
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Description

[(1S,5S)-3-azabicyclo[310]hexan-1-yl]methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a bicyclic compound containing a nitrogen atom.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the azabicyclo structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group. This combination of features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2624109-28-8

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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